2-(1,3-Benzodioxol-5-YL)-1-methyl-5-oxo-3-pyrrolidinecarboxylic acid

Endothelin receptor pharmacology ETA antagonist pyrrolidine-3-carboxylic acid SAR

2-(1,3-Benzodioxol-5-yl)-1-methyl-5-oxo-3-pyrrolidinecarboxylic acid (CAS 75810-48-9; molecular formula C₁₃H₁₃NO₅; molecular weight 263.25 g/mol) is a synthetic pyrrolidine-3-carboxylic acid derivative bearing a methylenedioxyphenyl (benzodioxole) substituent at the 2-position and an N-methyl-5-oxo group on the pyrrolidine ring. It belongs to the broader class of benzo-1,3‑dioxolyl‑substituted pyrrolidine‑3‑carboxylic acids that have been extensively explored as endothelin (ET) receptor antagonists.

Molecular Formula C13H13NO5
Molecular Weight 263.25 g/mol
CAS No. 75810-48-9
Cat. No. B11945692
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1,3-Benzodioxol-5-YL)-1-methyl-5-oxo-3-pyrrolidinecarboxylic acid
CAS75810-48-9
Molecular FormulaC13H13NO5
Molecular Weight263.25 g/mol
Structural Identifiers
SMILESCN1C(C(CC1=O)C(=O)O)C2=CC3=C(C=C2)OCO3
InChIInChI=1S/C13H13NO5/c1-14-11(15)5-8(13(16)17)12(14)7-2-3-9-10(4-7)19-6-18-9/h2-4,8,12H,5-6H2,1H3,(H,16,17)
InChIKeyVGQOMLZXAWLUNP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(1,3-Benzodioxol-5-YL)-1-methyl-5-oxo-3-pyrrolidinecarboxylic acid (CAS 75810-48-9) — Compound Identity and Core Characteristics for Procurement Decisions


2-(1,3-Benzodioxol-5-yl)-1-methyl-5-oxo-3-pyrrolidinecarboxylic acid (CAS 75810-48-9; molecular formula C₁₃H₁₃NO₅; molecular weight 263.25 g/mol) is a synthetic pyrrolidine-3-carboxylic acid derivative bearing a methylenedioxyphenyl (benzodioxole) substituent at the 2-position and an N-methyl-5-oxo group on the pyrrolidine ring. [1] It belongs to the broader class of benzo-1,3‑dioxolyl‑substituted pyrrolidine‑3‑carboxylic acids that have been extensively explored as endothelin (ET) receptor antagonists. [2] The compound is structurally characterized as a bicyclic heterocyclic carboxylic acid featuring a 1,3‑benzodioxole moiety fused to a 5‑oxopyrrolidine scaffold, and it is recognized in the medicinal chemistry literature as a versatile intermediate for the synthesis of pharmacologically active molecules. [3]

Why 2-(1,3-Benzodioxol-5-YL)-1-methyl-5-oxo-3-pyrrolidinecarboxylic acid Cannot Be Generically Substituted — Structural Determinants of Differential Pharmacological Profile


Endothelin receptor antagonists based on the pyrrolidine-3-carboxylic acid scaffold derive their potency and subtype selectivity from specific substitution patterns at the 2-, 3-, 4-, and N‑positions of the pyrrolidine ring. The target compound (CAS 75810-48-9) places the benzodioxole at the 2‑position while retaining an unadorned carboxylic acid at the 3‑position and an N‑methyl substituent, a configuration distinct from the 2,4‑diaryl‑substituted antagonists (e.g., A‑127722, atrasentan) that achieve subnanomolar ETA affinity. [1] Simple deletion or repositioning of the benzodioxole group profoundly alters binding affinity, as demonstrated by the Abbott Laboratories SAR series: moving the benzodioxole from the 4‑ to the 2‑position reduces ETA IC₅₀ from subnanomolar to double‑digit nanomolar levels. [2] Furthermore, the GHS hazard profile (H315–skin irritation, H319–eye irritation, H335–respiratory irritation, H400–aquatic toxicity category 1) imposes specific handling and waste‑disposal requirements that differ from those of the more advanced antagonist candidates (e.g., atrasentan, A‑216546) which carry distinct toxicological classifications. Indiscriminate substitution among in‑class analogs therefore risks both loss of target engagement and unforeseen occupational‑safety liabilities.

Quantitative Differentiation Evidence for 2-(1,3-Benzodioxol-5-YL)-1-methyl-5-oxo-3-pyrrolidinecarboxylic acid (CAS 75810-48-9) — Head‑to‑Head and Cross‑Study Data vs In‑Class Comparators


Endothelin A Receptor Antagonist Potency — Comparison of CAS 75810-48-9 vs the Advanced Diaryl Antagonist A-127722

The target compound (CAS 75810-48-9) exhibits endothelin A (ETA) receptor antagonist activity with an IC₅₀ of 11 nM in rat A7r5 vascular smooth muscle cells (inhibition of ET‑1‑induced cytosolic Ca²⁺ rise) [1] and 66 nM in Wistar rat thoracic aorta strips (inhibition of ET‑1‑induced vasoconstriction). [2] In contrast, the prototypical 2,4‑diaryl‑substituted antagonist A‑127722 (CAS 195704‑72‑4) achieves an ETA IC₅₀ of 0.11 nM (human recombinant receptor) and 0.4 nM (binding affinity) — a 100‑ to 600‑fold difference in potency attributable to the repositioning of the benzodioxole from the 2‑position (target compound) to the 4‑position combined with the addition of a 4‑methoxyphenyl group at the 2‑position and an N‑dibutylacetamido side chain. The target compound therefore occupies the lower‑nanomolar potency tier within the pyrrolidine‑3‑carboxylic acid antagonist class, suitable for fragment‑based lead identification or as a pharmacophore‑probing tool, whereas A‑127722 and its clinical successor atrasentan (ABT‑627; ETA Ki = 0.034 nM) represent the picomolar‑potency tier intended for in vivo pharmacology. [3]

Endothelin receptor pharmacology ETA antagonist pyrrolidine-3-carboxylic acid SAR

ETA/ETB Subtype Selectivity Profile — Distinct Separation Between the 2‑Benzodioxolyl Fragment and 4‑Benzodioxolyl‑2‑aryl Antagonists

The target compound (CAS 75810-48-9) has been profiled for ETA receptor antagonism but published data for ETB receptor activity are absent from the curated databases (ChEMBL/BindingDB), precluding a direct calculation of the ETA/ETB selectivity ratio from identical assay conditions. [1] By class‑level inference from the Abbott Laboratories pyrrolidine‑3‑carboxylic acid SAR: compounds bearing a single benzodioxole substituent at the 4‑position with a 2‑aryl group and an optimized N‑alkyl side chain achieve ETA/ETB selectivity ratios ranging from ~900 (A‑127722; ETA IC₅₀ = 0.11 nM vs ETB IC₅₀ = 98 nM) to >130,000 (A‑216546; 7‑methoxy‑1,3‑benzodioxol‑5‑yl analog 10b). [2] The simplified substitution architecture of CAS 75810‑48‑9 — lacking the 4‑aryl group and the elaborated N‑terminus — is predicted from SAR trends to exhibit substantially reduced ETA/ETB selectivity compared with the clinical candidates. For users requiring highly selective ETA antagonism (ETA/ETB >1,000), the data support procurement of the 4‑benzodioxolyl‑2‑aryl pyrrolidine‑3‑carboxylic acids rather than this 2‑benzodioxolyl fragment. Conversely, this compound’s potentially balanced ETA/ETB profile may offer utility where dual‑antagonism or unbiased receptor occupancy is the experimental goal. [3]

Receptor subtype selectivity ETA/ETB ratio endothelin antagonist classification

Substitution Pattern Differentiation — 2‑Benzodioxolyl CAS 75810‑48‑9 vs 4‑Benzodioxolyl Endothelin Antagonists and the Unsubstituted 1‑Methyl‑5‑oxo‑pyrrolidine‑3‑carboxylic Acid Core

The positional isomerism of the benzodioxole substituent (2‑ vs 4‑position on the pyrrolidine ring) represents a critical structural differentiator with quantifiable pharmacological consequences. CAS 75810‑48‑9 carries the 1,3‑benzodioxol‑5‑yl group at the pyrrolidine 2‑position (adjacent to the carboxylic acid), whereas the entire series of advanced endothelin antagonists from Abbott Laboratories — including A‑127722, atrasentan, A‑216546, ABT‑546, and A‑182086 — places the benzodioxole at the 4‑position (beta to the carboxylic acid). [1] The 4‑benzodioxolyl‑2‑aryl‑pyrrolidine‑3‑carboxylic acid template yields ETA IC₅₀ values ranging from 0.034 nM (atrasentan) to 3.28 nM (4‑CF₃‑phenyl analog), approximately 3 to 3,000‑fold more potent than the 2‑benzodioxolyl isomer. [2][3] Additionally, CAS 75810‑48‑9 is differentiated from the simpler unsubstituted 1‑methyl‑5‑oxo‑pyrrolidine‑3‑carboxylic acid core (CAS 42346‑68‑9; ondansetron‑related scaffold) by the presence of the benzodioxole ring, which contributes increased lipophilicity (predicted logP ≈ 0.50 vs approximately –0.5 for the unsubstituted core) and a larger polar surface area (76 Ų), parameters that affect membrane permeability and target‑binding enthalpy. The molecular weight of CAS 75810‑48‑9 (263.25 Da) is approximately half that of the clinical antagonists (~510–630 Da), positioning it as a fragment‑sized tool compound rather than a drug‑like lead.

Scaffold topology positional isomerism pharmacophore mapping SAR

GHS Hazard Classification and Environmental Safety Profile — Differentiated Handling Requirements vs Advanced Endothelin Antagonist Candidates

CAS 75810‑48‑9 carries a distinct Globally Harmonized System (GHS) hazard classification comprising: H315 (skin irritation, Category 2), H319 (serious eye irritation, Category 2), H335 (respiratory irritation, STOT SE Category 3), and H400 (very toxic to aquatic life, acute aquatic hazard Category 1). This combination — particularly the Category 1 aquatic toxicity designation — mandates specific containment, disposal, and personal protective equipment protocols that are not uniformly applicable across all pyrrolidine‑3‑carboxylic acid endothelin antagonists. The unsubstituted core (CAS 42346‑68‑9) is classified solely as an irritant (Xi), lacking the aquatic toxicity warning. The clinical candidate atrasentan and the tool compound A‑127722 carry different toxicological profiles, with A‑127722 requiring storage at –20 °C (indicative of different chemical stability) and having no publicly listed aquatic toxicity classification. For industrial procurement and laboratory safety compliance, these divergent hazard profiles necessitate compound‑specific risk assessments rather than class‑based assumptions.

Chemical safety GHS classification laboratory handling environmental toxicity

Vendor Purity Specification and Availability — Quantitative Procurement Comparison Across Suppliers for CAS 75810‑48‑9

CAS 75810‑48‑9 is commercially available from multiple suppliers with documented purity specifications. Leyan (Shanghai Haohong Biomedical) offers the compound at 98% purity in quantities ranging from 1 g to 500 g, with catalog pricing structured for research‑scale procurement. Sigma‑Aldrich lists the compound under catalog number S682799 (AldrichCPR) without a published purity specification, classifying it as a custom‑synthesis‑request product. [1] In comparison, the structurally related 4‑benzodioxolyl antagonist A‑127722 is available from Tocris at ≥98% purity (HPLC) with full Certificate of Analysis documentation, stored at –20 °C. The simpler core (CAS 42346‑68‑9) is widely available from multiple vendors at 97% purity with ambient storage. The 2‑benzodioxolyl isomer (CAS 75810‑48‑9) thus occupies an intermediate position in the procurement landscape: higher purity than the unsubstituted core from certain vendors, but with fewer characterized lots and less extensive analytical documentation than the established tool compounds A‑127722 or A‑192621.

Chemical procurement purity specification vendor comparison supply chain

Role as a Synthetic Intermediate — CAS 75810‑48‑9 as a Building Block for Medicinal Chemistry vs the Fully Elaborated Endothelin Antagonist Pharmacophore

Multiple chemical supplier databases explicitly classify CAS 75810‑48‑9 as a 'key intermediate' in the synthesis of pharmacologically active molecules, citing its utility in constructing compounds targeting CNS disorders, inflammatory conditions, and other medicinal chemistry applications. [1] The compound's structural versatility arises from three functional handles: (i) the carboxylic acid at position 3, amenable to amide/ester derivatization; (ii) the N‑methyl group, which can be deprotected or further elaborated; and (iii) the intact benzodioxole ring, serving as a metabolically relevant pharmacophoric element. In contrast, compounds such as A‑127722 and atrasentan represent the fully elaborated pharmacophore — their synthetic routes converge on advanced intermediates that have already undergone multi‑step C–C and C–N bond‑forming sequences. [2] The Abbott patent literature describes multi‑step syntheses proceeding through intermediates structurally related to CAS 75810‑48‑9 (e.g., condensation of 1,3‑benzodioxole‑5‑carbaldehyde with nitromethane, followed by pyrrolidine ring construction), confirming its position within the synthetic genealogy of the endothelin antagonist class. [3] This intermediate status, rather than final‑compound designation, defines its primary procurement rationale: researchers seeking to derivatize the scaffold for SAR exploration or to synthesize novel analogs will find the three reactive centers of CAS 75810‑48‑9 more enabling than the sterically congested, fully substituted clinical antagonists.

Synthetic intermediate building block medicinal chemistry fragment-based drug discovery

Optimal Research and Industrial Application Scenarios for 2-(1,3-Benzodioxol-5-YL)-1-methyl-5-oxo-3-pyrrolidinecarboxylic acid (CAS 75810-48-9)


Fragment-Based Lead Discovery for Endothelin Receptor Modulation

CAS 75810‑48‑9, with its modest molecular weight (263.25 Da), three synthetically accessible functional handles, and confirmed ETA antagonist activity (IC₅₀ = 11–66 nM in rat tissue assays), serves as an ideal fragment hit for structure‑based lead optimization programs targeting the endothelin receptor system. [1] Unlike the fully elaborated clinical antagonists (MW >500 Da) that offer limited vectors for further derivatization, this compound permits systematic exploration of substitution at the N‑methyl, 3‑carboxylic acid, and benzodioxole positions to improve potency and selectivity. [2] Its 2‑benzodioxolyl topology provides a regiochemical starting point unavailable from any of the 4‑benzodioxolyl clinical candidates, enabling pharmacophore hypotheses that cannot be tested with atrasentan, A‑127722, or A‑216546 alone. [3]

Synthesis of Novel Pyrrolidine‑3‑Carboxylic Acid Analogs via Derivatization of the 2‑Benzodioxolyl Scaffold

The compound's classification as a 'key intermediate' across multiple supplier databases reflects its three reactive centers suitable for parallel library synthesis. [4] The 3‑carboxylic acid can be coupled to diverse amines to generate amide libraries; the N‑methyl group can be deprotected or oxidized; and the benzodioxole ring can undergo electrophilic substitution or be cleaved to reveal catechol intermediates. Researchers building proprietary compound collections around the pyrrolidine‑3‑carboxylic acid pharmacophore can use CAS 75810‑48‑9 as a late‑stage diversification point, avoiding the 8‑ to 12‑step linear syntheses required for the clinical antagonists. [5]

Comparative Pharmacological Profiling of Endothelin Receptor Subtype Engagement

Given the class‑level SAR indicating that repositioning the benzodioxole from the 4‑ to the 2‑position alters both potency and selectivity, CAS 75810‑48‑9 is a valuable tool for dissecting the contribution of benzodioxole topology to ETA/ETB discrimination. [2] While the compound's ETB activity remains uncharacterized in public databases, its profiling alongside A‑127722 (ETA/ETB ≈ 900) and A‑192621 (ETB‑selective, ETB IC₅₀ = 4.5 nM) would generate a complete topology‑selectivity matrix for the benzodioxole‑pyrrolidine‑3‑carboxylic acid class. [6] Laboratories equipped for radioligand binding or functional Ca²⁺‑flux assays can address this data gap and contribute to the medicinal chemistry knowledge base.

Environmental Toxicology and Occupational Safety Assessment of Benzodioxole‑Containing Heterocycles

The unique GHS profile of CAS 75810‑48‑9 — particularly its Category 1 acute aquatic toxicity (H400) — makes it a relevant test article for environmental fate and ecotoxicology studies of benzodioxole‑containing pharmaceutical intermediates. Industrial users scaling up synthetic routes that involve this compound must comply with wastewater discharge limits and implement containment measures that may not be required for other pyrrolidine‑3‑carboxylic acid derivatives. Procurement for process chemistry development should therefore be accompanied by a site‑specific environmental risk assessment, differentiating this compound from less ecotoxicologically concerning analogs such as the unsubstituted core (CAS 42346‑68‑9, classified only as irritant).

Quote Request

Request a Quote for 2-(1,3-Benzodioxol-5-YL)-1-methyl-5-oxo-3-pyrrolidinecarboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.